10-Deacetylcephalomannine

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51NO13/c1-8-22(2)37(50)44-31(25-15-11-9-12-16-25)33(48)39(52)55-27-20-43(53)36(56-38(51)26-17-13-10-14-18-26)34-41(7,35(49)32(47)30(23(27)3)40(43,5)6)28(46)19-29-42(34,21-54-29)57-24(4)45/h8-18,27-29,31-34,36,46-48,53H,19-21H2,1-7H3,(H,44,50)/b22-8+/t27-,28-,29+,31-,32+,33+,34-,36-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDGUHVEJPNWQZ-GJKIWTKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312667 | |

| Record name | 10-Deacetylcephalomannine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76429-85-1 | |

| Record name | 10-Deacetylcephalomannine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76429-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Deacetyltaxol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076429851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Deacetylcephalomannine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76429-85-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of 10-Deacetylcephalomannine from Taxus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylcephalomannine is a naturally occurring taxane found in various species of the yew tree (Taxus). As a close structural analog of the potent anticancer drug paclitaxel (Taxol®) and its immediate precursor cephalomannine, 10-deacetylcephalomannine is of significant interest to the pharmaceutical industry. It serves as a valuable starting material for the semi-synthesis of paclitaxel and other taxane-based chemotherapeutics, and as a reference standard in the phytochemical analysis of Taxus extracts. This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of 10-deacetylcephalomannine from Taxus species, with a focus on detailed experimental protocols and quantitative data.

Discovery

10-Deacetylcephalomannine was first reported in 1981 as a new taxane derivative isolated from the bark of the Himalayan yew, Taxus wallichiana[1]. Its discovery was part of broader efforts to identify and characterize the cytotoxic constituents of Taxus species, spurred by the initial discovery of paclitaxel's antineoplastic activity. Subsequent phytochemical investigations have confirmed its presence in other yew species, including the Pacific yew (Taxus brevifolia) and the European yew (Taxus baccata).

Quantitative Analysis and Yield from Taxus Species

The concentration of 10-deacetylcephalomannine, like other taxanes, varies considerably depending on the Taxus species, the part of the plant harvested (e.g., needles, bark, or twigs), geographical location, and season of collection. While specific yield data for 10-deacetylcephalomannine is not as extensively reported as for paclitaxel or 10-deacetylbaccatin III, the following table summarizes the typical yields of closely related and co-occurring taxanes to provide a comparative context. The yield of 10-deacetylcephalomannine can be expected to be in a similar range to that of cephalomannine.

| Taxane | Taxus Species | Plant Part | Extraction Method | Reported Yield (% of dry weight) | Reference |

| 10-Deacetylcephalomannine | Taxus spp. | Needles/Bark | Solvent Extraction & Chromatography | Estimated 0.005% - 0.01% | Inferred from related compounds |

| Cephalomannine | Taxus brevifolia | Bark | Solvent Extraction & Chromatography | 0.005% - 0.007% | [2] |

| 10-Deacetylcephalomannine-7-xyloside | Taxus brevifolia | Bark | Solvent Extraction & Chromatography | 0.006% - 0.01% | [2] |

| Paclitaxel | Taxus brevifolia | Bark | Solvent Extraction & Chromatography | 0.007% - 0.01% | [3] |

| 10-Deacetylbaccatin III | Taxus baccata | Needles | Solvent Extraction & Chromatography | 0.02% - 0.1% | [4] |

Experimental Protocols

The isolation and purification of 10-deacetylcephalomannine from Taxus biomass is a multi-step process involving extraction, partitioning, and several stages of chromatography. The following protocols are a synthesized representation of common methodologies employed in the field.

Extraction of Crude Taxane Mixture

This protocol describes a standard solvent extraction method for obtaining a crude taxane-containing extract from dried and ground Taxus plant material.

Materials and Reagents:

-

Dried and powdered Taxus needles or bark

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Large glass percolation column or extraction vessel

-

Filter paper

Procedure:

-

A sample of 1 kg of dried and powdered Taxus plant material is macerated with 5 L of methanol for 24 hours at room temperature with occasional stirring.

-

The methanol extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a concentrated methanolic extract.

-

The concentrated extract is resuspended in 1 L of deionized water and partitioned three times with an equal volume of dichloromethane in a separatory funnel.

-

The dichloromethane fractions are combined, and the solvent is evaporated to dryness under reduced pressure to yield the crude taxane extract.

Solid-Phase Extraction (SPE) for Partial Purification

This SPE protocol is designed to remove pigments and highly polar impurities from the crude extract.

Materials and Reagents:

-

Crude taxane extract

-

Silica-based C18 SPE cartridges

-

Methanol (HPLC grade)

-

Deionized water

-

SPE manifold

Procedure:

-

The C18 SPE cartridge is conditioned by sequentially passing 10 mL of methanol followed by 10 mL of deionized water through it.

-

The crude taxane extract is dissolved in a minimal amount of methanol and then diluted with deionized water to a final methanol concentration of approximately 10%.

-

The diluted extract is loaded onto the conditioned SPE cartridge.

-

The cartridge is washed with 20 mL of a 30:70 (v/v) methanol:water solution to elute polar impurities.

-

The taxane-enriched fraction is then eluted with 20 mL of an 80:20 (v/v) methanol:water solution.

-

The eluate is collected and the solvent is evaporated under a stream of nitrogen.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol outlines the final purification of 10-deacetylcephalomannine from the enriched taxane fraction using preparative HPLC.

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a gradient pump, autosampler, and UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).

-

Mobile Phase A: Deionized water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-10 min: 30% B

-

10-40 min: 30-60% B (linear gradient)

-

40-45 min: 60-90% B (linear gradient)

-

45-50 min: 90% B (isocratic)

-

50-55 min: 90-30% B (linear gradient)

-

55-60 min: 30% B (isocratic)

-

-

Flow Rate: 15 mL/min

-

Detection Wavelength: 227 nm

-

Injection Volume: 1-5 mL of the concentrated SPE eluate dissolved in the initial mobile phase.

Procedure:

-

The concentrated taxane fraction from the SPE step is dissolved in a small volume of the initial mobile phase (30% acetonitrile in water).

-

The solution is filtered through a 0.45 µm syringe filter.

-

The sample is injected onto the preparative HPLC system.

-

Fractions are collected based on the retention time of a 10-deacetylcephalomannine standard, which typically elutes shortly after cephalomannine.

-

The collected fractions containing 10-deacetylcephalomannine are pooled, and the solvent is removed by lyophilization or rotary evaporation.

-

The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (e.g., MS and NMR).

Visualizations

Experimental Workflow for Isolation and Purification

The following diagram illustrates the overall workflow for the isolation and purification of 10-deacetylcephalomannine from Taxus species.

Logical Relationship of Key Taxanes

This diagram shows the structural relationship between 10-deacetylcephalomannine and other key taxanes.

References

- 1. 19-Hydroxybaccatin III, 10-deacetylcephalomannine, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

The Biosynthetic Pathway of 10-Deacetylcephalomannine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylcephalomannine is a naturally occurring taxoid found in yew species (Taxus spp.). As a close analogue of the anticancer drug paclitaxel (Taxol®), it holds significant interest for the pharmaceutical industry, both as a potential therapeutic agent itself and as a precursor for the semi-synthesis of other taxane derivatives. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides a detailed overview of the biosynthetic pathway of 10-deacetylcephalomannine, integrating current knowledge on the enzymatic steps, relevant quantitative data, and experimental methodologies used to elucidate this complex pathway.

Core Biosynthetic Pathway

The biosynthesis of 10-deacetylcephalomannine is intricately linked with the well-studied paclitaxel biosynthetic pathway. It begins with the formation of the taxane core and proceeds through a series of hydroxylations, acylations, and the attachment of a unique C-13 side chain. The final step involves a specific deacetylation reaction.

Formation of the Taxane Core and Baccatin III

The pathway commences with the cyclization of geranylgeranyl diphosphate (GGPP) to taxa-4(5),11(12)-diene, the foundational hydrocarbon skeleton of all taxoids. This reaction is catalyzed by taxadiene synthase (TS) . Following this, a series of at least ten enzymatic steps, primarily involving cytochrome P450 monooxygenases and acyltransferases, modify the taxadiene core through hydroxylation and acylation reactions. These modifications lead to the formation of key intermediates, including 10-deacetylbaccatin III (10-DAB) and its acetylated form, baccatin III . The acetylation of 10-DAB at the C-10 position is catalyzed by 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) .

Biosynthesis of the C-13 Side Chain Precursor: Tigloyl-CoA

A key distinguishing feature of cephalomannine is its C-13 side chain, which contains a tigloyl group. The biosynthesis of the tigloyl moiety is believed to proceed from the amino acid L-isoleucine. Through a series of enzymatic reactions, L-isoleucine is converted to tigloyl-CoA. While the complete pathway in Taxus has not been fully elucidated, it is proposed to involve enzymes analogous to those found in other plant and bacterial species.

Attachment of the C-13 Side Chain to form Cephalomannine

The pre-formed C-13 side chain, activated as a CoA-thioester, is attached to the C-13 hydroxyl group of baccatin III. This esterification is catalyzed by a specific acyl-CoA transferase . While the enzyme responsible for attaching the β-phenylalanoyl side chain in paclitaxel biosynthesis, baccatin III-O-phenylpropanoyltransferase (BAPT) , has been characterized, the specific transferase for the tigloyl-containing side chain of cephalomannine is yet to be definitively identified. It is hypothesized that a related but distinct acyltransferase with specificity for the tigloyl-bearing side chain precursor exists in Taxus species.

Deacetylation to 10-Deacetylcephalomannine

The final step in the biosynthesis of 10-deacetylcephalomannine is the removal of the acetyl group at the C-10 position of cephalomannine. This hydrolysis reaction is catalyzed by a putative taxoid 10-O-deacetylase . The specific enzyme responsible for this deacetylation has not yet been isolated and characterized from Taxus species. The existence of such an enzyme is inferred from the natural occurrence of 10-deacetyl taxoids.

Quantitative Data

The following table summarizes the available kinetic data for key enzymes in the taxoid biosynthetic pathway that are relevant to the formation of 10-deacetylcephalomannine. Data for the uncharacterized enzymes are not available.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Optimal pH | Reference(s) |

| Taxadiene Synthase (TS) | Geranylgeranyl diphosphate (GGPP) | 0.6 | 0.02 | 8.5 | |

| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III, Acetyl-CoA | 4.0, 6.0 | 0.06 | 7.5 |

Experimental Protocols

The elucidation of the 10-deacetylcephalomannine biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Identification and Characterization of a Putative Taxoid 10-O-Deacetylase

Objective: To isolate and characterize the enzyme responsible for the conversion of cephalomannine to 10-deacetylcephalomannine.

Methodology:

-

Protein Extraction:

-

Harvest fresh Taxus cell cultures or needles and freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Homogenize the powder in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM EDTA, and 5 mM DTT).

-

Centrifuge the homogenate to remove cell debris, and collect the supernatant as the crude protein extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the crude protein extract, cephalomannine as the substrate, and the extraction buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the taxoids.

-

Analyze the organic extract by HPLC or LC-MS to detect the formation of 10-deacetylcephalomannine.

-

-

Enzyme Purification:

-

Subject the crude protein extract to a series of chromatographic steps, including ammonium sulfate precipitation, hydrophobic interaction chromatography, ion-exchange chromatography, and size-exclusion chromatography.

-

Monitor the enzymatic activity of the fractions from each purification step using the enzyme assay described above.

-

Pool the active fractions and analyze by SDS-PAGE to assess purity.

-

-

Kinetic Analysis:

-

Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by varying the concentration of cephalomannine in the enzyme assay with the purified enzyme.

-

Investigate the effects of pH and temperature on enzyme activity to determine the optimal conditions.

-

Protocol 2: Isotopic Labeling to Trace the Biosynthesis of the Tigloyl Moiety

Objective: To confirm the biosynthetic origin of the tigloyl group of cephalomannine from L-isoleucine.

Methodology:

-

Precursor Feeding:

-

Prepare Taxus cell suspension cultures.

-

Feed the cultures with 13C- or 14C-labeled L-isoleucine.

-

Continue the incubation for a period sufficient for the incorporation of the label into the taxoids.

-

-

Taxoid Extraction and Analysis:

-

Harvest the cells and extract the taxoids using an appropriate solvent system (e.g., methanol followed by partitioning with dichloromethane).

-

Purify cephalomannine and 10-deacetylcephalomannine from the crude extract using preparative HPLC.

-

-

Detection of Isotopic Label:

-

For 14C-labeled compounds, use liquid scintillation counting to determine the radioactivity incorporated into the purified taxoids.

-

For 13C-labeled compounds, analyze the purified taxoids by mass spectrometry (MS) to observe the mass shift corresponding to the incorporation of 13C atoms. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the specific positions of the 13C labels in the tigloyl moiety.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key steps and logical flow of the biosynthetic pathway of 10-deacetylcephalomannine.

Caption: Overview of the biosynthetic pathway of 10-Deacetylcephalomannine.

Caption: Experimental workflow for deacetylase characterization.

Conclusion

The biosynthesis of 10-deacetylcephalomannine is a complex, multi-step process that is closely integrated with the paclitaxel pathway. While the major steps have been outlined, several key enzymes, particularly the acyltransferase responsible for attaching the unique tigloyl-containing side chain and the deacetylase that catalyzes the final step, remain to be definitively identified and characterized. Further research focusing on the isolation and functional analysis of these enzymes will be critical for a complete understanding of this pathway and for enabling the biotechnological production of this important taxoid. The experimental protocols and data presented in this guide provide a framework for future investigations in this area.

An In-Depth Technical Guide to 10-Deacetylcephalomannine: Properties and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylcephalomannine is a naturally occurring taxane derivative found in various species of the yew tree (Taxus)[1][2][3]. As a close analogue of the highly successful chemotherapeutic agent paclitaxel (Taxol®), it is of significant interest to the scientific community for its potential anti-cancer properties and as a precursor for the semi-synthesis of other taxane-based drugs[4]. This technical guide provides a comprehensive overview of the known physical and chemical properties of 10-Deacetylcephalomannine, details on its isolation and purification, and an examination of its mechanism of action.

Physical and Chemical Properties

Table 1: General and Chemical Properties of 10-Deacetylcephalomannine

| Property | Value | Source |

| Chemical Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | [5] |

| Molecular Formula | C₄₃H₅₁NO₁₃ | [5][6] |

| Molecular Weight | 789.86 g/mol | [6] |

| Monoisotopic Mass | 789.33606 Da | [5] |

| CAS Number | 76429-85-1 | [6] |

| Natural Source | Taxus species (e.g., Taxus brevifolia, Taxus cuspidata) | [1][3][7] |

Table 2: Spectroscopic and Other Physical Data for 10-Deacetylcephalomannine

| Property | Data | Notes |

| ¹H NMR Data | Specific chemical shifts not readily available in public literature. | The ¹H NMR spectrum of taxanes is complex due to the numerous protons in varied chemical environments. |

| ¹³C NMR Data | Specific chemical shifts not readily available in public literature. | The large number of carbon atoms results in a complex ¹³C NMR spectrum. |

| Mass Spectrometry | The fragmentation of taxanes typically involves cleavage of the C-O bond between the side chain and the taxane core. | Common fragments for taxanes have been identified, which can aid in the structural elucidation of new derivatives[8]. |

| Melting Point | Not specified in available literature. | |

| Specific Rotation | Not specified in available literature. |

Experimental Protocols

Isolation and Purification of 10-Deacetylcephalomannine from Taxus Species

The isolation of 10-Deacetylcephalomannine from its natural source is a multi-step process that generally involves extraction, partitioning, and chromatographic separation. The following is a generalized protocol based on established methods for taxane isolation[1][2][3][7].

1. Extraction:

-

Dried and ground plant material (bark, needles, or twigs) from a Taxus species is extracted with a polar solvent. Commonly used solvents include methanol, ethanol, or a mixture of ethanol and water (e.g., 70% ethanol)[2].

-

The extraction is typically carried out at room temperature for an extended period (e.g., 24 hours) with agitation to ensure maximum yield.

-

The resulting extract is then filtered to remove solid plant material.

2. Solvent-Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to liquid-liquid partitioning to separate the taxanes from highly nonpolar and polar impurities. A common partitioning scheme involves a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and water[2]. The taxanes will preferentially partition into the organic layer.

-

This step may be repeated to improve the purity of the taxane-containing organic phase.

3. Chromatographic Purification:

-

The organic phase from the partitioning step is dried and concentrated.

-

The resulting residue is then subjected to one or more chromatographic techniques for the separation of individual taxanes.

-

Normal-Phase Chromatography: Silica gel column chromatography is frequently employed, using a gradient elution system of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate)[3].

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used for the final purification of 10-Deacetylcephalomannine. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution[9][10][11][12]. The elution is monitored by UV detection, typically around 227-230 nm[10][13].

Workflow for Extraction and Purification:

Mechanism of Action

As a member of the taxane family, 10-Deacetylcephalomannine is believed to exert its cytotoxic effects through a mechanism similar to that of paclitaxel, which involves the disruption of microtubule dynamics[14][15][16][17].

Microtubule Stabilization

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape[14][18]. They are dynamic polymers of α- and β-tubulin heterodimers that undergo constant assembly and disassembly[18]. Taxanes bind to the β-tubulin subunit within the microtubule, stabilizing the polymer and preventing its depolymerization[15][19][20]. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle, primarily at the G2/M phase, and ultimately triggers apoptosis (programmed cell death)[14][21][22][23].

Signaling Pathway for Taxane-Induced Apoptosis

The stabilization of microtubules by taxanes initiates a cascade of signaling events that culminate in apoptosis. While the precise pathway for 10-Deacetylcephalomannine has not been elucidated in detail, the known pathways for paclitaxel provide a strong model. These pathways can involve the activation of various kinases and the regulation of apoptotic proteins.

Conclusion

10-Deacetylcephalomannine is a valuable natural product with significant potential in the field of oncology. This guide has provided a summary of its known physical and chemical properties, a general methodology for its isolation, and an overview of its mechanism of action. Further research is warranted to fully characterize this compound, including the determination of its precise physical constants and a detailed elucidation of its specific biological activities and signaling pathways. Such studies will be crucial for unlocking its full therapeutic potential, either as a standalone agent or as a key intermediate in the synthesis of novel anti-cancer drugs.

References

- 1. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 2. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 3. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PubChemLite - 10-deacetylcephalomannine (C43H51NO13) [pubchemlite.lcsb.uni.lu]

- 6. 10-Deacetyl Cephalomannine(>85%) | LGC Standards [lgcstandards.com]

- 7. mdpi.com [mdpi.com]

- 8. [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Taxanes: a new class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Taxane - Wikipedia [en.wikipedia.org]

- 18. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]

- 20. pnas.org [pnas.org]

- 21. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

Early Biological Investigations of 10-Deacetylcephalomannine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylcephalomannine, a naturally occurring taxane analog, was one of the early discoveries in the quest for novel anti-cancer agents from natural sources. Isolated from the Pacific Yew, Taxus wallichiana, its initial biological evaluation laid the groundwork for understanding the structure-activity relationships within the taxane family of compounds, which includes the blockbuster drug paclitaxel. This technical guide provides an in-depth overview of the foundational studies on the biological activity of 10-Deacetylcephalomannine, with a focus on its cytotoxic and antitumor properties. The information is presented to aid researchers and drug development professionals in understanding the historical context and early experimental data of this important natural product.

Cytotoxic and Antitumor Activities

Early investigations into the biological effects of 10-Deacetylcephalomannine were centered on its potential as a cytotoxic agent against various cancer cell lines and its efficacy in in-vivo tumor models. A pivotal study in this area was conducted by McLaughlin, Miller, Powell, and Smith in 1981, which first reported the isolation and initial biological characterization of this compound.

In Vitro Cytotoxicity

The in vitro cytotoxic activity of 10-Deacetylcephalomannine was assessed against human epidermoid carcinoma of the nasopharynx (KB) cells. This cell line was a standard model in early cancer drug screening programs.

Table 1: In Vitro Cytotoxicity of 10-Deacetylcephalomannine against KB Cell Line

| Compound | Cell Line | ED50 (µg/mL) |

| 10-Deacetylcephalomannine | KB | 0.8 |

Data from McLaughlin et al., 1981.

In Vivo Antitumor Activity

The antitumor potential of 10-Deacetylcephalomannine was evaluated in a murine model of P388 lymphocytic leukemia. The metric for efficacy was the increase in lifespan of treated mice compared to a control group, expressed as a percentage (% T/C).

Table 2: In Vivo Antitumor Activity of 10-Deacetylcephalomannine in the P388 Leukemia Model

| Compound | Dose (mg/kg) | % T/C |

| 10-Deacetylcephalomannine | 10 | 140 |

| 5 | 130 |

Data from McLaughlin et al., 1981.

Mechanism of Action: Interaction with Tubulin

While the seminal 1981 paper focused on the cytotoxic and antitumor effects, the broader understanding of the mechanism of action for taxanes, including 10-Deacetylcephalomannine, involves their interaction with microtubules. Taxanes are known to bind to the β-tubulin subunit, promoting the assembly of tubulin into stable, non-functional microtubules and disrupting the dynamic process of microtubule assembly and disassembly. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

The following diagram illustrates the generally accepted mechanism of action for taxanes, which is presumed to be shared by 10-Deacetylcephalomannine.

Caption: Mechanism of action of 10-Deacetylcephalomannine on microtubule dynamics.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early studies of 10-Deacetylcephalomannine.

KB Cell Cytotoxicity Assay

The in vitro cytotoxicity was determined using a method adapted from the National Cancer Institute's screening protocols of that era.

-

Cell Culture: Human epidermoid carcinoma of the nasopharynx (KB) cells were maintained in Eagle's minimal essential medium supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

-

Assay Setup:

-

Cells were seeded into culture tubes at a density of approximately 1 x 10^5 cells/mL.

-

The test compound, 10-Deacetylcephalomannine, was dissolved in a suitable solvent (e.g., ethanol or DMSO) and serially diluted to achieve a range of final concentrations in the culture medium.

-

A control group receiving only the solvent was included.

-

-

Incubation: The treated and control cell cultures were incubated at 37°C for 72 hours.

-

Endpoint Measurement: After the incubation period, the protein content of the cell cultures was determined using the Lowry method. The absorbance was read spectrophotometrically.

-

Data Analysis: The ED50 value, the concentration of the drug that inhibits cell growth by 50% compared to the control, was determined from the dose-response curve.

Caption: Experimental workflow for the KB cell cytotoxicity assay.

P388 Leukemia In Vivo Antitumor Assay

The in vivo efficacy was assessed using a standard murine leukemia model.

-

Animal Model: CDF1 mice were used for this study.

-

Tumor Implantation: Mice were inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells.

-

Treatment:

-

Twenty-four hours after tumor implantation, the mice were treated with 10-Deacetylcephalomannine.

-

The compound was administered i.p. at doses of 5 and 10 mg/kg.

-

A control group of mice received the vehicle solution.

-

-

Observation: The mice were monitored daily, and the day of death was recorded for each animal.

-

Data Analysis: The median survival time of the treated group (T) was compared to the median survival time of the control group (C). The antitumor activity was expressed as the percentage of T/C, calculated as (T/C) x 100. A T/C value ≥ 125% was considered significant antitumor activity.

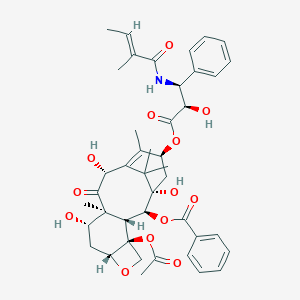

Understanding the molecular structure of 10-Deacetylcephalomannine

An In-Depth Technical Guide to the Molecular Structure of 10-Deacetylcephalomannine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of 10-deacetylcephalomannine, a significant taxane diterpenoid closely related to the prominent anticancer agent paclitaxel. The document outlines the key structural features, methods of characterization, and the established mechanism of action relevant to its biological activity.

Molecular Structure and Physicochemical Properties

10-Deacetylcephalomannine is a natural product isolated from various species of the yew tree (Taxus).[1] It shares the characteristic complex tetracyclic taxane core with other members of its class. The absence of the acetyl group at the C10 position distinguishes it from its parent compound, cephalomannine.

Table 1: Physicochemical Properties of 10-Deacetylcephalomannine

| Property | Value | Reference |

| Molecular Formula | C₄₃H₅₁NO₁₃ | [2][3] |

| Molecular Weight | 789.86 g/mol | [2][3] |

| Exact Mass | 789.336 Da | [2][3][4] |

| Synonyms | 10-Deacetyltaxol B | [2][3] |

| Natural Source | Taxus baccata, Taxus wallichiana | [1] |

Experimental Characterization

The definitive structure of 10-deacetylcephalomannine is elucidated through a combination of spectroscopic and crystallographic techniques. While specific raw data sets are often contained within specialized databases or publication supplementary materials, the methodologies are standardized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed covalent structure and stereochemistry of organic molecules in solution. Both ¹H and ¹³C NMR, along with 2D techniques (e.g., COSY, HSQC, HMBC), are used to assign all protons and carbons in the molecule.

Table 2: Representative ¹H NMR Chemical Shift Data (Note: Specific experimental data for 10-deacetylcephalomannine is not available in the public search results. The following are illustrative values for key protons in a taxane scaffold.)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | ~5.7 | d | ~7.0 |

| H-5 | ~4.9 | d | ~8.0 |

| H-7 | ~4.4 | m | - |

| H-10 | ~5.2 | s | - |

| H-2' | ~5.6 | dd | ~2.5, 9.0 |

| H-3' | ~5.8 | m | - |

Table 3: Representative ¹³C NMR Chemical Shift Data (Note: Specific experimental data is not available. The following are illustrative values for key carbons in a taxane scaffold.)

| Carbon | Chemical Shift (δ) ppm |

| C-1 | ~79 |

| C-4 | ~81 |

| C-11 (C=O) | ~204 |

| C-1' (C=O) | ~173 |

| C-3'' (C=O) | ~168 |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition through high-resolution measurements (e.g., ESI-QTOF). Tandem MS (MS/MS) experiments are used to fragment the molecule, revealing structural information about its constituent parts.

Table 4: Expected Mass Spectrometry Fragmentation Data (Note: Specific experimental data is not available. The table shows expected ions for analysis.)

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | 790.34 |

| [M+Na]⁺ | Sodium adduct | 812.32 |

| Fragment 1 | Loss of the C13 side chain | [Data Unavailable] |

| Fragment 2 | Loss of benzoyl group | [Data Unavailable] |

X-ray Crystallography

Single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. This technique is the gold standard for structural determination.

Table 5: Crystallographic Data Summary (Note: A specific crystal structure for 10-deacetylcephalomannine is not publicly available. This table serves as a template for the required data.)

| Parameter | Value |

| Crystal System | [Data Unavailable] |

| Space Group | [Data Unavailable] |

| Unit Cell Dimensions | a = [Å], b = [Å], c = [Å] |

| α = [°], β = [°], γ = [°] | |

| Z (Molecules/Unit Cell) | [Data Unavailable] |

| Calculated Density | [g/cm³] |

Experimental Protocols

Isolation and Purification Protocol

-

Extraction: Ground bark of a Taxus species is extracted with a polar solvent like methanol or ethanol at ambient temperature for approximately 24 hours.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent such as chloroform or dichloromethane to separate polar and nonpolar components. The taxanes remain primarily in the organic layer.

-

Chromatographic Separation: The concentrated organic extract is subjected to column chromatography. A common approach is reverse-phase chromatography using a C18-silica adsorbent.

-

Elution: A gradient elution is performed, typically starting with a water/methanol or water/acetonitrile mixture and gradually increasing the organic solvent concentration.

-

Fraction Collection & Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing 10-deacetylcephalomannine.

-

Crystallization: Fractions containing the pure compound are combined, concentrated, and the final product is purified by recrystallization from a suitable solvent system (e.g., acetonitrile).

NMR Spectroscopy Protocol (General for Small Molecules)

-

Sample Preparation: Weigh 10-20 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Ensure the sample is fully dissolved.

-

Tube Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of 4-5 cm.[5]

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform shimming (either manually or automatically) to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.

-

Acquisition: Acquire standard 1D ¹H and ¹³C spectra. Further 2D experiments like COSY, HSQC, and HMBC are then run to establish connectivity and finalize structural assignments.

X-ray Crystallography Protocol (General for Small Molecules)

-

Crystal Growth: High-quality single crystals are paramount.[6] This is typically achieved through slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion, where an anti-solvent slowly diffuses into a saturated solution of the compound.[7]

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[8][9]

-

Structure Solution: The diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods to generate an initial electron density map.

-

Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined against the experimental data to improve the fit and yield the final, highly accurate molecular structure.

Visualizations: Workflows and Pathways

Mechanism of Action: Microtubule Stabilization

Like other taxanes, 10-deacetylcephalomannine's primary mechanism of cytotoxic action is the disruption of microtubule dynamics.[10][11] Microtubules are essential cytoskeletal polymers involved in cell division (mitosis), shape, and transport. They exist in a state of dynamic instability, constantly switching between phases of polymerization (assembly) and depolymerization (disassembly).

10-deacetylcephalomannine binds to the β-tubulin subunit within the microtubule polymer.[10][11] This binding event stabilizes the microtubule, effectively locking it in a polymerized state and preventing it from depolymerizing.[12] This suppression of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

References

- 1. US4414328A - Process for the preparation of deacetylcephalosporin C - Google Patents [patents.google.com]

- 2. 10-Deacetyl Cephalomannine(>85%) | LGC Standards [lgcstandards.com]

- 3. 10-Deacetyl Cephalomannine(>85%) | LGC Standards [lgcstandards.com]

- 4. 7-epi-10-Deacetyl CephaloMannine | CAS#:78479-12-6 | Chemsrc [chemsrc.com]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. iucr.org [iucr.org]

- 8. rigaku.com [rigaku.com]

- 9. excillum.com [excillum.com]

- 10. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into the mechanism of microtubule stabilization by Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of microtubule stabilization by taccalonolide AJ - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Abundance of 10-Deacetylcephalomannine Across Yew Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural abundance of 10-deacetylcephalomannine, a key taxoid compound, across various species of the yew tree (Taxus). As a crucial precursor in the semi-synthesis of the anticancer drug paclitaxel, understanding its distribution in nature is paramount for sustainable sourcing and drug development. This document summarizes quantitative data, details experimental protocols for its quantification, and visualizes the biosynthetic pathway and analytical workflows.

Quantitative Abundance of 10-Deacetylcephalomannine in Taxus Species

The concentration of 10-deacetylcephalomannine varies significantly among different Taxus species and even between different tissues of the same plant. Needles and bark are the most commonly analyzed parts due to their role as renewable sources for taxoid extraction. The following table summarizes the reported concentrations of 10-deacetylcephalomannine in several yew species.

| Taxus Species | Plant Part | Concentration (% dry weight) | Reference |

| Taxus baccata | Needles | Detected | [1] |

| Taxus brevifolia | Bark | 0.006 - 0.01% | [2] |

| Taxus canadensis | Foliage | Smaller amounts than paclitaxel and 10-DAB III | [3] |

| Taxus chinensis | Needles | Present | [4] |

| Taxus cuspidata | Stem Bark | Highest concentration compared to other parts | [4] |

| Taxus wallichiana | Not Specified | Isolated as a new taxane | [5][6] |

| Taxus media | Needles & Twigs | Present | [7] |

Note: The quantitative data presented is compiled from various studies, and direct comparison should be made with caution due to variations in analytical methods, geographical location, and age of the plants.

Experimental Protocols for Quantification

The accurate quantification of 10-deacetylcephalomannine from complex plant matrices relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques employed for this purpose.

Sample Preparation and Extraction

A generalized protocol for the extraction of 10-deacetylcephalomannine from yew plant material is as follows:

-

Harvesting and Drying: Plant material (e.g., needles, bark) is harvested and air-dried or lyophilized to a constant weight.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, most commonly methanol or a mixture of methanol and water.[8] Various extraction techniques can be employed, including maceration, soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[9]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator.

-

Solvent-Solvent Partitioning: The concentrated extract is often subjected to liquid-liquid partitioning, for example, between dichloromethane and water, to remove polar impurities.[8]

-

Solid-Phase Extraction (SPE): Further cleanup of the extract can be achieved using SPE cartridges (e.g., C18) to isolate the taxoid fraction.[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used for the separation of taxoids.[4][8]

-

Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent like acetonitrile or methanol is commonly employed.[4][8] For example, a mobile phase of water:acetonitrile:tetrahydrofuran (55:35:10) has been reported for the separation of several taxoids, including 10-deacetylcephalomannine.[4]

-

Detection: UV detection at a wavelength of 227 nm is standard for the quantification of taxoids.[8]

-

Quantification: The concentration of 10-deacetylcephalomannine is determined by comparing the peak area of the sample with that of a certified reference standard using an external standard calibration curve.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For higher sensitivity and selectivity, LC-MS/MS is utilized. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.[10]

-

Ionization: Electrospray ionization (ESI) is a common ionization source for taxoids.

-

Mass Analysis: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for 10-deacetylcephalomannine. This method allows for accurate quantification even in complex matrices.[10]

Visualizing Key Processes

To better understand the context of 10-deacetylcephalomannine's natural abundance, the following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Caption: Simplified biosynthetic pathway of taxanes leading to 10-deacetylcephalomannine.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19-Hydroxybaccatin III, 10-deacetylcephalomannine, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro cytotoxicity of 10-Deacetylcephalomannine on cancer cell lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 10-Deacetylcephalomannine, a natural taxane with potential anticancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development in oncology.

Quantitative Cytotoxicity Data

The cytotoxic effects of 10-Deacetylcephalomannine have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| A549 | Lung Carcinoma | 1.11 | 72 | MTT |

| HepG2 | Hepatocellular Carcinoma | Not Specified | 72 | MTT |

| MCF-7 | Breast Adenocarcinoma | Not Specified | Not Specified | Not Specified |

| HeLa | Cervical Adenocarcinoma | Not Specified | Not Specified | Not Specified |

| HL-60 | Promyelocytic Leukemia | Not Specified | Not Specified | Not Specified |

Note: Data for all cell lines and specific IC50 values for HepG2, MCF-7, HeLa, and HL-60 are not consistently available in the public domain and require further specific experimental determination.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the in vitro cytotoxicity of compounds like 10-Deacetylcephalomannine.

Cell Culture and Maintenance

Human cancer cell lines (e.g., A549, HepG2, MCF-7, HeLa, HL-60) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of 10-Deacetylcephalomannine and incubate for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is run in parallel.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

Procedure:

-

Protein Extraction: Treat cells with 10-Deacetylcephalomannine for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

10-Deacetylcephalomannine, as a taxane derivative, is expected to exert its cytotoxic effects primarily through the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis.

Experimental Workflow for Cytotoxicity and Apoptosis Analysis

Caption: Workflow for assessing the in vitro cytotoxicity of 10-Deacetylcephalomannine.

Proposed Apoptotic Signaling Pathway

The induction of apoptosis by 10-Deacetylcephalomannine likely involves the intrinsic pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.

Caption: Proposed intrinsic apoptotic pathway induced by 10-Deacetylcephalomannine.

Preliminary Pharmacokinetic Studies of 10-Deacetylcephalomannine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacokinetic data for 10-Deacetylcephalomannine is limited. This guide summarizes the general pharmacokinetic properties of taxane derivatives, to which 10-Deacetylcephalomannine belongs, and provides representative experimental protocols and data tables as a framework for future studies. The quantitative data presented are hypothetical and for illustrative purposes only.

Introduction

10-Deacetylcephalomannine is a natural taxane derivative found in the needles of the European yew (Taxus baccata). Like other taxanes, such as paclitaxel and docetaxel, it is of significant interest for its potential as an anti-cancer agent due to its mechanism of disrupting microtubule function, which is crucial for cell division. Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of 10-Deacetylcephalomannine is a critical step in its preclinical and clinical development. This document provides a technical overview of the anticipated pharmacokinetic characteristics of 10-Deacetylcephalomannine based on the known properties of similar taxane compounds and outlines standard methodologies for its investigation.

Anticipated Pharmacokinetic Profile

The pharmacokinetic properties of taxanes are complex. Paclitaxel, a well-studied taxane, exhibits nonlinear pharmacokinetics, whereas docetaxel generally shows a linear profile.[1][2] The pharmacokinetics of 10-Deacetylcephalomannine are expected to share some common characteristics with these related compounds.

Absorption: Due to low oral bioavailability, taxanes are typically administered intravenously.[3] Factors influencing absorption after other routes of administration would include its physicochemical properties, such as solubility and permeability.

Distribution: Taxanes are generally characterized by extensive tissue distribution and high plasma protein binding.[4] They are known to distribute into most tissues, with lower concentrations typically observed in the central nervous system.[4]

Metabolism: The primary site of metabolism for taxanes is the liver, mediated by the cytochrome P-450 (CYP) family of enzymes.[2][5] Hydroxylation is a common metabolic pathway for taxanes, leading to the formation of metabolites that may be less active than the parent compound.[2]

Excretion: The main route of elimination for taxanes and their metabolites is through biliary excretion into the feces.[4][5] Renal clearance is generally a minor pathway for the parent drug.[4]

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following tables present a hypothetical summary of pharmacokinetic parameters for 10-Deacetylcephalomannine following intravenous administration in a preclinical animal model (e.g., rats). These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Plasma Pharmacokinetic Parameters of 10-Deacetylcephalomannine in Rats (Hypothetical Data)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | 2500 ± 350 |

| Tmax (Time to Cmax) | h | 0.25 (end of infusion) |

| AUC (0-t) (Area Under the Curve) | ng·h/mL | 4500 ± 600 |

| AUC (0-inf) | ng·h/mL | 4800 ± 650 |

| t1/2 (Half-life) | h | 3.5 ± 0.8 |

| CL (Clearance) | L/h/kg | 0.5 ± 0.1 |

| Vd (Volume of Distribution) | L/kg | 2.0 ± 0.4 |

Table 2: Tissue Distribution of 10-Deacetylcephalomannine in Rats at 2 hours Post-Dose (Hypothetical Data)

| Tissue | Concentration (ng/g) |

| Liver | 15000 ± 2100 |

| Kidney | 8000 ± 1200 |

| Lung | 12000 ± 1800 |

| Spleen | 10000 ± 1500 |

| Heart | 3000 ± 500 |

| Brain | 100 ± 25 |

| Tumor (xenograft) | 9000 ± 1300 |

Experimental Protocols

Detailed methodologies are crucial for reproducible pharmacokinetic studies. Below are representative protocols for key experiments.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are often used in initial pharmacokinetic studies.[6] Animals should be acclimatized for at least one week before the experiment.

-

Drug Formulation: Due to the poor aqueous solubility of many taxanes, a suitable vehicle is required for intravenous administration.[4] A common formulation is a mixture of Cremophor EL and ethanol, further diluted with saline or 5% dextrose solution.

-

Drug Administration: 10-Deacetylcephalomannine is administered intravenously, typically via the tail vein, as a single bolus or a short infusion.[7]

-

Sample Collection: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., heparin or EDTA).[7] Plasma is separated by centrifugation and stored at -80°C until analysis. For tissue distribution studies, animals are euthanized at various time points, and tissues of interest are collected, weighed, and stored at -80°C.

Bioanalytical Method

A sensitive and specific analytical method is required for the quantification of 10-Deacetylcephalomannine in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[8][9][10]

-

Sample Preparation: Plasma or tissue homogenate samples are typically prepared using protein precipitation or solid-phase extraction to remove interfering substances.[10][11][12] An internal standard (e.g., a structurally similar taxane) is added before extraction to ensure accuracy and precision.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is often employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Method Validation: The analytical method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Experimental Workflow

Caption: General workflow for a preclinical pharmacokinetic study.

Hypothetical Metabolic Pathway

Caption: Hypothetical metabolic pathway for 10-Deacetylcephalomannine.

References

- 1. Pharmacokinetics of the taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taxanes: an overview of the pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]

- 7. admescope.com [admescope.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of docetaxel in human plasma using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Quantification of 10-Deacetylcephalomannine by HPLC

This document provides detailed application notes and protocols for the quantitative analysis of 10-Deacetylcephalomannine using High-Performance Liquid Chromatography (HPLC). These methods are intended for researchers, scientists, and drug development professionals involved in the analysis of taxane compounds.

Introduction

10-Deacetylcephalomannine is a taxane derivative and a closely related analogue of Paclitaxel, a potent anticancer agent. It is often found as an impurity in Paclitaxel preparations derived from Taxus species. Accurate quantification of 10-Deacetylcephalomannine is crucial for quality control of Paclitaxel-based pharmaceuticals and for research in phytochemistry and drug discovery. The following HPLC methods provide a robust and reliable approach for this purpose.

I. HPLC Method for Quantification of 10-Deacetylcephalomannine

This section outlines a common reversed-phase HPLC (RP-HPLC) method for the quantification of 10-Deacetylcephalomannine.

Principle: The method utilizes a C18 stationary phase to separate 10-Deacetylcephalomannine from other taxanes and sample matrix components based on their hydrophobicity. A mobile phase consisting of a mixture of acetonitrile and water allows for the elution of the analytes, which are then detected by a UV detector.

Instrumentation and Materials:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., Spheri-5 RP-18, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile and water.

-

Reference Standard: 10-Deacetylcephalomannine certified reference material.

-

Sample Preparation: Methanol (HPLC grade) for sample and standard dissolution.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | Typically 1.0 mL/min |

| Detection Wavelength | 227 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 - 20 µL |

Experimental Protocol:

-

Standard Preparation:

-

Prepare a stock solution of 10-Deacetylcephalomannine reference standard in methanol at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation (from Taxus plant material):

-

Dry the plant material (e.g., needles, bark) at a controlled temperature.

-

Grind the dried material to a fine powder.

-

Extract a known weight of the powdered material with methanol using a suitable technique such as sonication or Soxhlet extraction.

-

Filter the extract through a 0.45 µm syringe filter.

-

Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards, starting with the lowest concentration.

-

Inject the prepared sample solutions.

-

Record the chromatograms and the peak areas for 10-Deacetylcephalomannine.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of 10-Deacetylcephalomannine against the corresponding concentration of the calibration standards.

-

Determine the concentration of 10-Deacetylcephalomannine in the sample solutions by interpolating their peak areas on the calibration curve.

-

Calculate the final concentration of 10-Deacetylcephalomannine in the original sample, taking into account the dilution factors.

-

II. Comparative Data of Different HPLC Methods

The following table summarizes various reported HPLC methods for the analysis of taxanes, including 10-Deacetylcephalomannine. This allows for a comparison of different chromatographic conditions.

| Method Reference | Column | Mobile Phase | Detection |

| Method A | Spheri-5 RP-18 (5 µm) | Water:Acetonitrile:Tetrahydrofuran (55:35:10, v/v/v) | UV at 227 nm |

| Method B | Kinetex C18 (2.6 µm, 100 x 3 mm) | Gradient elution with acetonitrile and water | LC-MS/MS |

| Method C | Agilent Eclipse XDB-C18 (3.5 µm, 150 x 4.6 mm) | Gradient elution with acetonitrile and water | UV at 227 nm |

| Method D | Curosil G | Gradient elution | Not specified |

III. Method Validation

A typical validation process for the HPLC method should be conducted according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.

Validation Parameters:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of 10-Deacetylcephalomannine in a blank sample.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

IV. Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the method validation process.

Caption: Experimental workflow for HPLC quantification of 10-Deacetylcephalomannine.

Caption: Logical relationship of the HPLC method validation process.

Application Notes and Protocols: 10-Deacetylcephalomannine as an Internal Standard in Taxane Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of taxanes, a class of potent anti-cancer agents that includes paclitaxel and docetaxel, is critical in pharmaceutical research and development, clinical pharmacology, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The use of a suitable internal standard (IS) is paramount to ensure the accuracy and precision of LC-MS/MS assays by correcting for variability during sample preparation and analysis.

10-Deacetylcephalomannine, a naturally occurring taxane closely related in structure to paclitaxel and cephalomannine, presents itself as a viable candidate for use as an internal standard in the analysis of other taxanes. Its structural similarity ensures comparable extraction efficiency and chromatographic behavior, while its different molecular weight allows for distinct detection by mass spectrometry.

These application notes provide a detailed protocol for the use of 10-deacetylcephalomannine as an internal standard for the quantification of paclitaxel in a biological matrix, such as human plasma. The described methodology is based on established principles of bioanalytical method validation and can be adapted for the analysis of other taxanes.

Experimental Protocols

Materials and Reagents

-

Analytes: Paclitaxel

-

Internal Standard: 10-Deacetylcephalomannine

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (ultrapure)

-

Reagents: Human plasma (drug-free, pooled), Methyl tert-butyl ether (MTBE)

-

Equipment:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Autosampler vials

-

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of paclitaxel and 1 mg of 10-deacetylcephalomannine.

-

Dissolve each in 1 mL of methanol to obtain primary stock solutions of 1 mg/mL.

-

Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of paclitaxel working standard solutions by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.

-

-

Internal Standard Working Solution (50 ng/mL):

-

Dilute the 10-deacetylcephalomannine primary stock solution with methanol to a final concentration of 50 ng/mL.

-

-

Calibration Standards and Quality Control Samples:

-

Spike blank human plasma with the appropriate paclitaxel working standard solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the 50 ng/mL 10-deacetylcephalomannine internal standard working solution.

-

Vortex for 30 seconds.

-

Add 500 µL of MTBE.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see section 4).

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

MS/MS System:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Paclitaxel | 854.4 | 286.2 | 35 |

| 10-Deacetylcephalomannine (IS) | 790.3 | 509.2 | 30 |

Note: The MRM transition for 10-deacetylcephalomannine is inferred based on its molecular weight and common fragmentation patterns of taxanes, involving the loss of the C-13 side chain. The exact values may require optimization on the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are illustrative and based on typical performance characteristics of validated LC-MS/MS assays for taxanes.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Paclitaxel | 1 - 1000 | Linear (1/x² weighting) | ≥ 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | 3 | ≤ 15 | ≤ 15 | 85 - 115 |

| Mid QC | 75 | ≤ 15 | ≤ 15 | 85 - 115 |

| High QC | 750 | ≤ 15 | ≤ 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect